molecular formula C9H6Cl2O B1592480 5,7-Dichloro-2,3-dihydro-1H-inden-1-one CAS No. 448193-94-0

5,7-Dichloro-2,3-dihydro-1H-inden-1-one

Cat. No. B1592480
M. Wt: 201.05 g/mol
InChI Key: TWNXYJNWNZZECV-UHFFFAOYSA-N
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Description

5,7-Dichloro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6Cl2O . It is a solid at room temperature .


Molecular Structure Analysis

The molecular weight of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one is 201.05 . The InChI code for this compound is 1S/C9H6Cl2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 .


Physical And Chemical Properties Analysis

5,7-Dichloro-2,3-dihydro-1H-inden-1-one is a solid at room temperature . It has a molecular weight of 201.05 .

Scientific Research Applications

  • Organic Chemical Synthesis

    • Summary of the Application : 5,7-Dichloro-1-indanone is used as an organic chemical synthesis intermediate .
  • Oxidation Reactions

    • Summary of the Application : A compound with a similar structure, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is widely used as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
    • Methods of Application : DDQ mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
    • Results or Outcomes : The outcomes of these oxidation reactions include the selective oxidation of non-sterically hindered electron-rich benzyl methyl ethers and benzylic alcohols, and the oxidative deprotection of p-methoxybenzyl ethers to generate the alcohols in high selectivity .
  • Antibacterial and Antifungal Studies

    • Summary of the Application : Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
    • Methods of Application : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
    • Results or Outcomes : The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .
  • Chemical Structure Analysis

    • Summary of the Application : The chemical structure of 2,3-dihydro-1H-inden-1-one has been analyzed and documented .
    • Methods of Application : The structure of the compound can be viewed using Java or Javascript .
    • Results or Outcomes : The chemical structure analysis provides valuable information for understanding the properties and potential applications of the compound .
  • Pharmacological Properties

    • Summary of the Application : Indole derivatives, which include compounds with a structure similar to 2,3-dihydro-1H-inden-1-one, possess various biological activities .
    • Methods of Application : These compounds are synthesized and then tested for their biological activities in various assays .
    • Results or Outcomes : Indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Chemical Structure Analysis

    • Summary of the Application : The chemical structure of 2,3-dihydro-1H-inden-1-one has been analyzed and documented .
    • Methods of Application : The structure of the compound can be viewed using Java or Javascript .
    • Results or Outcomes : The chemical structure analysis provides valuable information for understanding the properties and potential applications of the compound .

Safety And Hazards

This compound is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing in dust, gas, or vapors of this compound. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

5,7-dichloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNXYJNWNZZECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624466
Record name 5,7-Dichloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-2,3-dihydro-1H-inden-1-one

CAS RN

448193-94-0
Record name 5,7-Dichloro-2,3-dihydro-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=448193-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dichloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dichloro-1-indanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Thionyl chloride (45.2 g) was added dropwise at 40° C. to a solution of 3-(3,5-di-chlorophenyl)propionic acid (54.8 g) in methylene chloride (200 ml). After reaction was complete, excess thionyl chloride and the solvent were removed by distillation. The oily residue was added dropwise at 40° C. to a suspension of aluminium chloride (66.7 g) in methylene chloride (200 ml). The reaction mixture was added to dilute hydrochloric acid after 18 hours at 40° C. The aqueous phase was separated off and extracted once with methylene chloride (250 ml). The combined organic phases were freed from the solvent. The residue was recrystallized from cyclohexane. 36 g of a colorless solid (m.p.: 119-120° C.) were obtained.
Quantity
45.2 g
Type
reactant
Reaction Step One
Quantity
54.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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